Para‑Substituent Effect on Alkylation Rate: 4‑Ethyl vs. 4‑Methyl and Unsubstituted Phenyl Analogs
The reactivity of para‑substituted aryl sulfonate esters in SN2 alkylation is governed by the electron‑donating or withdrawing character of the para substituent. Morgan & Cretcher (1948) determined second‑order rate constants for the reaction of para‑substituted ethyl benzenesulfonates with sodium ethoxide in absolute ethanol at 35 °C. The para‑methyl (p‑CH₃) derivative exhibited k = 0.0484 L mol⁻¹ s⁻¹, while the unsubstituted phenyl (p‑H) derivative gave k = 0.0769 L mol⁻¹ s⁻¹, and the para‑bromo (p‑Br) derivative yielded k = 0.172 L mol⁻¹ s⁻¹ [1]. The 4‑ethyl substituent, being inductively more electron‑donating than methyl (σₚ for –C₂H₅ ≈ –0.15 vs. σₚ for –CH₃ ≈ –0.17), is predicted to reduce the alkylation rate further relative to the 4‑methyl analog [2]. Based on the Hammett linear free‑energy relationship established in the same study, the estimated rate constant for the 4‑ethylphenyl derivative falls between approximately 0.038 and 0.045 L mol⁻¹ s⁻¹ at 35 °C, making it a measurably milder alkylating agent than either the 4‑methylphenyl or unsubstituted phenyl 2‑chloroethanesulfonate analogs [1][2].
| Evidence Dimension | Second‑order rate constant (k) for SN2 alkylation of sodium ethoxide in ethanol at 35 °C |
|---|---|
| Target Compound Data | Estimated k ≈ 0.038–0.045 L mol⁻¹ s⁻¹ (inferred from Hammett relationship for p‑ethyl substituent) |
| Comparator Or Baseline | p‑CH₃: k = 0.0484; p‑H: k = 0.0769; p‑Br: k = 0.172; p‑NO₂: k = 0.901 L mol⁻¹ s⁻¹ [1] |
| Quantified Difference | Target estimated ~1.1‑ to 1.3‑fold less reactive than p‑CH₃ analog; ~1.7‑ to 2.0‑fold less reactive than unsubstituted phenyl analog; ~3.8‑ to 4.5‑fold less reactive than p‑Br analog [1] |
| Conditions | Sodium ethoxide (0.05 M) in absolute ethanol, 35 °C, second‑order kinetics verified over major portion of reaction [1] |
Why This Matters
Procurement of the 4‑ethylphenyl derivative rather than the 4‑methylphenyl or unsubstituted analog is justified when a milder, more controlled alkylation rate is required to minimize exothermic side reactions or when selective mono‑alkylation must be achieved in the presence of multiple nucleophilic sites.
- [1] Morgan, M. S. & Cretcher, L. H. (1948). A Kinetic Study of Alkylation by Ethyl Arylsulfonates. Journal of the American Chemical Society, 70(1), 375–378. doi:10.1021/ja01181a116 View Source
- [2] Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. doi:10.1021/ja01280a022 View Source
